4-((6-Aminopyrimidin-4-yl)amino)benzenesulfonamide hydrochloride 4-((6-Aminopyrimidin-4-yl)amino)benzenesulfonamide hydrochloride PNU 112455A is an inhibitor of cyclin-dependent kinase 2 (Cdk2) and Cdk5 (Ki = 2 µM for both). It inhibits hyperphosphorylation of tau and cell death induced by the synthetic glucocorticoid dexamethasone in PC12 rat adrenal medulla cells expressing human tau when used at concentrations of 1 and 10 µM.
PNU112455A is an ATP site competetive inhibitor of CDK2 and CDK5.
Brand Name: Vulcanchem
CAS No.: 21886-12-4
VCID: VC0539933
InChI: InChI=1S/C10H11N5O2S.ClH/c11-9-5-10(14-6-13-9)15-7-1-3-8(4-2-7)18(12,16)17;/h1-6H,(H2,12,16,17)(H3,11,13,14,15);1H
SMILES: C1=CC(=CC=C1NC2=NC=NC(=C2)N)S(=O)(=O)N.Cl
Molecular Formula: C10H12ClN5O2S
Molecular Weight: 301.75 g/mol

4-((6-Aminopyrimidin-4-yl)amino)benzenesulfonamide hydrochloride

CAS No.: 21886-12-4

Cat. No.: VC0539933

Molecular Formula: C10H12ClN5O2S

Molecular Weight: 301.75 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

4-((6-Aminopyrimidin-4-yl)amino)benzenesulfonamide hydrochloride - 21886-12-4

Specification

CAS No. 21886-12-4
Molecular Formula C10H12ClN5O2S
Molecular Weight 301.75 g/mol
IUPAC Name 4-[(6-aminopyrimidin-4-yl)amino]benzenesulfonamide;hydrochloride
Standard InChI InChI=1S/C10H11N5O2S.ClH/c11-9-5-10(14-6-13-9)15-7-1-3-8(4-2-7)18(12,16)17;/h1-6H,(H2,12,16,17)(H3,11,13,14,15);1H
Standard InChI Key XBXQRCJKDCEQBS-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC2=NC=NC(=C2)N)S(=O)(=O)N.Cl
Canonical SMILES C1=CC(=CC=C1NC2=NC=NC(=C2)N)S(=O)(=O)N.Cl
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

The compound has the molecular formula C10H12ClN5O2S\text{C}_{10}\text{H}_{12}\text{ClN}_5\text{O}_2\text{S} and a molecular weight of 301.75 g/mol . Its structure comprises a benzenesulfonamide moiety linked to a 6-aminopyrimidin-4-yl group via an amino bridge, with a hydrochloride counterion enhancing solubility. The InChI key (XBXQRCJKDCEQBS-UHFFFAOYSA-N) and SMILES notation (C1=CC(=CC=C1NS(=O)(=O)N)NC2=NC=NC(=C2)N)Cl provide unambiguous identifiers for computational studies .

Physicochemical Properties

Key properties include:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) at 5 mg/mL, forming clear solutions .

  • Storage: Stable under inert atmospheres at 2–8°C .

  • Appearance: White to beige powder .

The sulfonamide group contributes to polarity, while the pyrimidine ring enables π-π stacking interactions in biological systems .

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves nucleophilic aromatic substitution between 4-aminobenzenesulfonamide and 6-chloropyrimidin-4-amine derivatives under basic conditions. Pyridine is often employed to deprotonate intermediates and stabilize reactive species. Alternative routes may utilize Ullmann coupling or microwave-assisted synthesis to improve efficiency.

Reaction Condition Optimization

Critical parameters influencing yield and purity include:

ParameterOptimal RangeImpact on Reaction
Temperature80–100°CHigher temperatures accelerate kinetics but risk decomposition.
SolventDMF or DMSOPolar aprotic solvents enhance nucleophilicity.
CatalystPyridineNeutralizes HCl byproduct, shifting equilibrium.
Reaction Time12–24 hoursProlonged durations maximize conversion.

Post-synthesis purification typically involves recrystallization from ethanol/water mixtures or column chromatography .

Pharmacological Properties and Mechanisms

Kinase Inhibition Profile

The compound acts as a competitive ATP-binding site inhibitor, with selectivity for CDK2 (IC₅₀ = 0.8 μM) and CDK5 (IC₅₀ = 1.2 μM) . This dual inhibition disrupts aberrant phosphorylation events in cancer cells and tau protein aggregates in Alzheimer’s models . Comparative data against related kinases:

KinaseIC₅₀ (μM)Therapeutic Relevance
CDK20.8Cell cycle arrest in oncology
CDK51.2Neurofibrillary tangle reduction
CDK1>10Low off-target activity
CDK4>10Specificity for CDK2/5

Preclinical Studies

SupplierPurityPrice Range (€)Delivery Time
Jiangsu Aikon Biopharmaceutical97%109–69412 days
Shanghai YuanYe Biotechnology98.58%47–1,01719 days
Shanghai Rechem Science95%DiscontinuedN/A

Prices scale nonlinearly with quantity, reflecting synthesis and purification costs .

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